
Brasilixanthone B
Overview
Description
Brasilixanthone B is a naturally occurring xanthone compound isolated from the adventitious roots of St. John’s wort (Hypericum perforatum L.) . Xanthones are a class of secondary metabolites known for their wide range of biological activities, including antioxidant, cytotoxic, and antimicrobial properties . This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brasilixanthone B can be isolated from the adventitious roots of St. John’s wort through a series of chromatographic techniques. The process typically involves the extraction of plant material with solvents such as ethanol, followed by partitioning with solvents like petroleum ether, chloroform, ethyl acetate, and n-butanol . The chloroform extract is then subjected to column chromatography on silica gel, eluted with a gradient of petroleum ether and ethyl acetate . Further purification steps, including recrystallization and Sephadex LH-20 chromatography, yield pure this compound .
Industrial Production Methods
advancements in biotechnological methods, such as plant tissue culture and bioreactor systems, could potentially be employed to enhance the yield and scalability of this compound production .
Chemical Reactions Analysis
Types of Reactions
Brasilixanthone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the xanthone core.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of brasilixanthone B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of reactive oxygen species (ROS) production and the induction of apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes . Additionally, this compound modulates signaling pathways involved in cell proliferation and survival, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Brasilixanthone B is structurally related to other xanthones, such as 1,3,5,6-tetrahydroxyxanthone, 1,5,6-trihydroxy-3-methoxyxanthone, ferrxanthone, and neolancerin . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent cytotoxic effects on cancer cells . The presence of specific hydroxyl and methoxy groups in this compound contributes to its distinct pharmacological profile.
List of Similar Compounds
- 1,3,5,6-Tetrahydroxyxanthone
- 1,5,6-Trihydroxy-3-methoxyxanthone
- Ferrxanthone
- Neolancerin
Properties
IUPAC Name |
10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXNYZFGKIZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415900 | |
| Record name | Brasilixanthone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84002-57-3 | |
| Record name | Brasilixanthone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



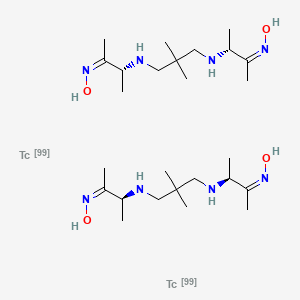
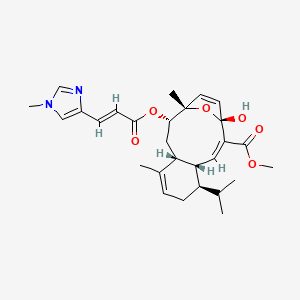
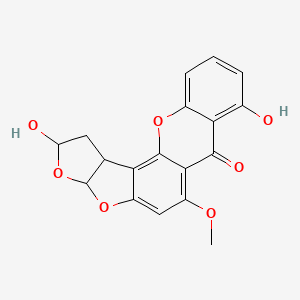

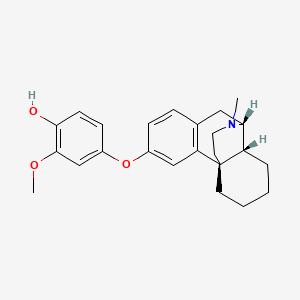
![[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)
![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)

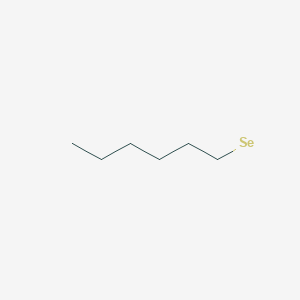
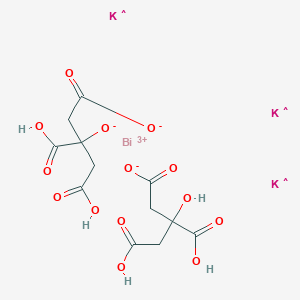
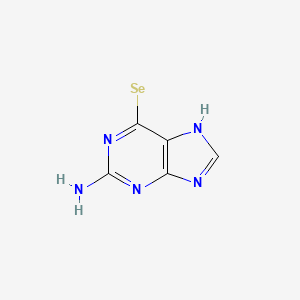
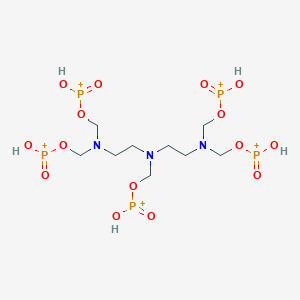
![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
